2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
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Overview
Description
2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial research. This compound features a cyclohexene ring, a pyrazine moiety, and a pyrrolidine ring, making it a unique structure with diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves the reaction of cyclohex-3-en-1-yl bromide with 3-(pyrazin-2-yloxy)pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclohexene ring.
Reduction: Reduced cyclohexane derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of high-performance materials and polymers
Mechanism of Action
The mechanism of action of 2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohex-3-en-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- 1-(1-Cyclohexen-1-yl)pyrrolidine
Uniqueness
2-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine stands out due to its unique combination of a cyclohexene ring, a pyrazine moiety, and a pyrrolidine ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-15(12-4-2-1-3-5-12)18-9-6-13(11-18)20-14-10-16-7-8-17-14/h1-2,7-8,10,12-13H,3-6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJMBBFJUSJXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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